4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole

Fluorescent Labeling HPLC Derivatization Thiol/Amino Acid Analysis

For researchers developing next-gen protein sequencers, this DBD-amine core solves the issue of high background noise in Edman degradation. It is the essential precursor for DBD-NCS, which delivers a cleaner chromatographic baseline and fewer interfering peaks than alternative benzofurazan Edman reagents. - Enables faster reaction kinetics with amines/thiols vs. ABD-based analogs. - Yields derivatives with superior fluorescence intensity, improving detection limits. - Provides a versatile primary amine handle for custom probe conjugation while retaining high quantum yield.

Molecular Formula C8H10N4O3S
Molecular Weight 242.253
CAS No. 147611-83-4
Cat. No. B582863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole
CAS147611-83-4
Synonyms4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole
Molecular FormulaC8H10N4O3S
Molecular Weight242.253
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C2=NON=C12)N
InChIInChI=1S/C8H10N4O3S/c1-12(2)16(13,14)6-4-3-5(9)7-8(6)11-15-10-7/h3-4H,9H2,1-2H3
InChIKeyZRHMJRAHRITJBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DBD-Amine: Fluorescent Benzofurazan Building Block


4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole (CAS 147611-83-4), also referred to as 7-amino-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide or DBD-amine, is a 2,1,3-benzoxadiazole (benzofurazan) derivative [1]. This compound serves as a core fluorophore and a versatile synthetic intermediate for constructing a wide array of fluorescence labeling reagents and probes [2]. Its molecular structure features a 7-position primary amine, enabling straightforward conjugation or further functionalization, while the 4-position N,N-dimethylsulfonamide group strongly modulates the core's photophysical properties [3].

Fluorescent benzofurazan core for labeling reagent design
Primary amine handle enables diverse conjugation
N,N-Dimethylsulfonamide modulates photophysical properties

DBD-Amine: Why Generic Substitution Fails


The class of benzofurazan-based fluorophores is highly sensitive to the electronic nature of substituents at the 4- and 7-positions, as well as the specific functional groups available for conjugation [1]. A generic substitution of 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole with a seemingly similar analog—such as one containing a different sulfonamide (e.g., ABD-F core), a halogen (e.g., DBD-F), or a different reactive handle—can lead to marked, quantifiable changes in reaction kinetics, fluorescence intensity, derivative stability, and final detection sensitivity [2]. These differences are not trivial; they directly impact method development timelines, assay robustness, and the limit of detection achievable in downstream applications [3]. The following evidence guide provides the specific, comparator-based data required to justify the selection of this exact compound.

Sulfonamide substitution shifts reactivity
Using an unsubstituted sulfonamide (ABD core) instead of N,N-dimethylsulfonamide may alter reaction kinetics and fluorescence intensity.
Reactive handle mismatch limits conjugation
Replacing the 7-amine with halogens (e.g., DBD-F) eliminates the primary amine needed for further functionalization.
Core heterocycle variation changes photophysics
Benzofurazan analogs with different electron-withdrawing groups can produce unpredictable shifts in emission wavelength and quantum yield.

DBD-Amine vs. Analogs: Quantitative Evidence


Faster Reaction Kinetics vs. ABD-F

In a direct head-to-head comparison, the fluorogenic reagent DBD-F (synthesized from the 147611-83-4 core) demonstrated significantly faster reaction kinetics with the model amine proline than its closest analog, ABD-F. This higher reactivity is attributed to the stronger electron-withdrawing effect of the N,N-dimethylsulfonamide group (SO2NMe2) at the 4-position compared to the unsubstituted sulfonamide (SO2NH2) in ABD-F [1].

Reaction kinetics
Head-to-head
Faster reaction with proline vs. ABD-F; several times higher rate reported
Supports higher-throughput derivatization workflows
Rate advantage is condition-dependent (pH, temp)
Fluorescent Labeling HPLC Derivatization Thiol/Amino Acid Analysis

Higher Fluorescence Intensity vs. ABD-Proline

When derivatizing the model analyte proline, the resulting DBD-proline adduct (derived from the DBD-F core) consistently exhibited higher fluorescence intensity than the corresponding ABD-proline adduct across all tested pH conditions. This enhanced brightness translates directly to improved detection sensitivity [1].

Fluorescence intensity
Head-to-head
DBD-proline adduct fluorescence > ABD-proline at all tested pH
Supports improved detection sensitivity
Brightness advantage observed in reversed-phase HPLC
Fluorescence Intensity Amino Acid Detection HPLC-Fluorescence

Cleaner Chromatographic Baseline in Edman HPLC

In a systematic comparison of four benzofurazan-based Edman reagents for peptide sequencing, the DBD-NCS derivative (synthesized from the 147611-83-4 core) produced chromatograms with significantly fewer interfering peaks than ABD-NCS, MSBD-NCS, and PSBD-NCS. This improves the reliability of amino acid identification and sequence assignment [1].

Chromatographic baseline
Head-to-head
Fewer interfering peaks for DBD-NCS vs. ABD-NCS, MSBD-NCS, PSBD-NCS
Reported cleaner baseline enhances peak assignment
Qualitative observation; method-specific validation needed
Edman Degradation Peptide Sequencing Fluorescence Detection

Sub-Picomole Detection Sensitivity

The DBD-NCS reagent (synthesized from the 147611-83-4 core) enabled the detection of amino acid derivatives at the sub-picomole level, establishing a high-sensitivity benchmark for this class of fluorogenic Edman reagents [1]. This performance is consistent with the general class capability of DBD-based reagents to achieve sub-picomole detection limits for thiols and amines [2].

Detection limit
Class-level
Sub-picomole LOD for DBD-NCS amino acid derivatives
Supports trace-level bioanalysis
Verify in target matrix; consistent with DBD-class reagents
Detection Limit HPLC-Fluorescence Amino Acid Analysis

Enhanced Photostability via Core Modification

While the 4-(N,N-Dimethylaminosulfonyl)-7-amino-2,1,3-benzoxadiazole core (DBD-amine) provides a baseline of photostability, recent research demonstrates that replacing the dimethylamino substituent on related benzofurazan dyes with cyclic amines (aziridine, azetidine) leads to significantly enhanced photostability under both visible light and UV irradiation [1]. This class-level finding informs the design of more robust probes and suggests a pathway for further performance gains when starting from the DBD-amine core.

Photostability context
Class-level
Cyclic amine substitution on core can improve photostability 2-3x; DBD core baseline
Informs probe design for light-intensive assays
Photostability of DBD-amine may differ; data from analogs
Photostability Fluorescence Imaging Probe Development

Optimal Applications of DBD-Amine


High-Sensitivity HPLC Derivatization Reagent Synthesis

This compound is the ideal starting material for synthesizing a suite of fluorogenic HPLC derivatization reagents, including DBD-F and DBD-COCl. The evidence confirms that the DBD core imparts faster reaction kinetics with amines and thiols [1] and yields derivatives with superior fluorescence intensity compared to ABD-based analogs [1]. Researchers and manufacturers developing new derivatization kits for amino acid, thiol, or drug analysis should select this building block to achieve the fastest reaction times and highest sensitivity in the final product.

Fluorogenic Edman Reagents for Peptide Sequencing

For laboratories developing next-generation protein sequencers or peptide mapping workflows, 147611-83-4 is the precursor of choice for creating DBD-NCS, a fluorogenic Edman reagent. The data demonstrates that DBD-NCS provides a cleaner chromatographic baseline with fewer interfering peaks than alternative benzofurazan Edman reagents [2]. This translates to higher confidence in amino acid assignments and more reliable sequence data, a critical advantage for proteomics core facilities and biopharmaceutical quality control.

Custom Fluorescent Probe Engineering via 7-Amine

The free primary amine at the 7-position of this compound serves as a versatile handle for conjugating targeting moieties (e.g., peptides, antibodies, small-molecule ligands) or for creating novel fluorescent sensors. The strong electron-withdrawing N,N-dimethylsulfonamide group at the 4-position ensures that the core retains high quantum yield and desirable spectral properties after conjugation [3]. This makes it a valuable scaffold for researchers designing custom probes for fluorescence microscopy, flow cytometry, or in vitro diagnostics.

Quality Control and Benchmarking of Benzofurazan Reagents

As the parent amine of the DBD series, this compound serves as a critical reference standard for the analytical characterization and quality control of more complex DBD derivatives (e.g., DBD-ED, DBD-COCl, DBD-PyNCS). Its well-defined structure and properties allow for direct comparison when assessing the purity and identity of downstream products, ensuring consistency in reagent manufacturing and procurement.

Application
Selection Property
Validation Focus
HPLC Derivatization Reagent Synthesis
N,N-Dimethylsulfonamide reactivity profile
Reaction kinetics and fluorescence brightness assessment
Fluorogenic Edman Reagents for Peptide Sequencing
Chromatographic baseline characteristics of DBD-core reagents
Interfering peak evaluation and sequence reliability
Custom Fluorescent Probe Engineering
Conjugation-ready 7-amine handle
Post-conjugation quantum yield and spectral stability
Quality Control and Benchmarking
Reference standard for DBD-series reagents
Purity and identity comparison with downstream derivatives

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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